N-(3-chlorobenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide
CAS No.: 1291855-47-4
Cat. No.: VC4588604
Molecular Formula: C25H28ClN3O3
Molecular Weight: 453.97
* For research use only. Not for human or veterinary use.
![N-(3-chlorobenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide - 1291855-47-4](/images/structure/VC4588604.png)
Specification
CAS No. | 1291855-47-4 |
---|---|
Molecular Formula | C25H28ClN3O3 |
Molecular Weight | 453.97 |
IUPAC Name | N-[(3-chlorophenyl)methyl]-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide |
Standard InChI | InChI=1S/C25H28ClN3O3/c1-17-5-7-22(8-6-17)29-16-20(14-23(29)30)25(32)28-11-9-19(10-12-28)24(31)27-15-18-3-2-4-21(26)13-18/h2-8,13,19-20H,9-12,14-16H2,1H3,(H,27,31) |
Standard InChI Key | FOFJGDNOXUKGMW-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)NCC4=CC(=CC=C4)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key moieties:
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Piperidine-4-carboxamide backbone: Provides a rigid scaffold for intermolecular interactions, common in CNS-active drugs due to its ability to cross the blood-brain barrier .
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3-Chlorobenzyl group: Enhances lipophilicity (logP ~3.5–4.0) and may contribute to receptor selectivity, as chloroaryl groups are prevalent in antipsychotics and antivirals .
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1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl carbonyl: Introduces hydrogen-bonding capacity (4 acceptors, 2 donors) and conformational restraint, critical for target engagement .
Table 1: Key Physicochemical Properties
Synthesis and Structural Optimization
Synthetic Pathways
While no direct synthesis is reported, analogous compounds are typically synthesized via:
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Amide Coupling: Piperidine-4-carboxylic acid is reacted with 3-chlorobenzylamine using carbodiimide crosslinkers (e.g., EDC/HOBt) to form the carboxamide .
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Pyrrolidinone Incorporation: The 1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl group is introduced via nucleophilic acyl substitution, often employing thionyl chloride to generate the acyl chloride intermediate .
Key Reaction:
Structural Modifications
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Piperidine N-Substitution: Replacing the 3-chlorobenzyl group with bulkier aryl groups (e.g., 4-fluorobenzyl) improved CCR5 binding affinity in analogs by 6-fold .
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Pyrrolidinone Optimization: Methyl or benzyl groups at the pyrrolidinone 1-position enhanced metabolic stability in preclinical models .
Pharmacological Profile and Mechanisms
Antiviral Activity
Structural analogs (e.g., TAK-779 derivatives) demonstrate CCR5 antagonism, inhibiting HIV-1 entry by blocking the CCR5 co-receptor . The 3-chlorobenzyl group may mimic natural ligand interactions, as seen in maraviroc-like scaffolds .
Table 2: Comparative IC50 Values for Analogous CCR5 Antagonists
Applications in Drug Discovery
HIV-1 Therapeutics
As a CCR5 antagonist, this compound could supplement current antiretroviral regimens. Maraviroc (FDA-approved) shares a similar pharmacophore but lacks the pyrrolidinone moiety, which may improve resistance profiles .
Neuroinflammatory Disorders
The compound’s ability to penetrate the CNS (predicted logBB >0.3) positions it for trials in multiple sclerosis or Alzheimer’s disease, where CCR5 is implicated in microglial activation .
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